molecular formula C20H25ClO6 B1251034 Eupalinilide E

Eupalinilide E

Cat. No. B1251034
M. Wt: 396.9 g/mol
InChI Key: RQLHOJWFBMNYHW-PBDZIAQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Eupalinilide E is a natural product found in Eupatorium lindleyanum with data available.

Scientific Research Applications

Hematopoietic Stem and Progenitor Cell Expansion

Eupalinilide E has shown significant potential in promoting the expansion of human hematopoietic stem and progenitor cells (HSPCs). This capability is crucial for treating various blood diseases and disorders, as it addresses the shortage of these cells. Research has demonstrated that Eupalinilide E not only aids in the expansion of HSPCs but also inhibits their differentiation, thereby increasing the number of clinically useful cells (Johnson et al., 2016). Further studies have focused on developing efficient synthetic routes for Eupalinilide E to facilitate laboratory access and continued research in this area (Johnson, Chin & Siegel, 2017).

Enhancing Ex Vivo Expansion of Cord Blood Hematopoietic Stem Cells

Eupalinilide E has been evaluated for its activity in enhancing the ex vivo expansion of hematopoietic stem cells (HSCs) from human cord blood. The compound showed an ability to improve phenotypes of HSCs and glycolysis in CD34+ cells. Although it did not alone enhance the engrafting capability of HSCs, it acted synergistically with another compound, UM171, to boost both phenotypic and functionally engrafting HSCs (Zhang et al., 2020).

Inhibiting Erythropoiesis

Eupalinilide E has been identified to inhibit erythropoiesis while promoting the expansion of HSPCs. This dual activity offers a unique tool for probing the mechanisms of hematopoiesis and could improve the ex vivo production of progenitors for therapeutic purposes (de Lichtervelde et al., 2013).

Synthesis and Potential Anti-Cancer Activity

Eupalinilide E has been the focus of several synthetic studies, aiming to make it more accessible for further research. A notable study reported a concise and scalable synthesis of Eupalinilide E, which could facilitate its use in exploring potential therapeutic applications, including in cancer research (Maity & Hajra, 2022).

properties

Product Name

Eupalinilide E

Molecular Formula

C20H25ClO6

Molecular Weight

396.9 g/mol

IUPAC Name

[(3aR,4R,6R,6aS,7R,9aR,9bR)-6-(chloromethyl)-6,7-dihydroxy-9-methyl-3-methylidene-2-oxo-4,5,6a,7,9a,9b-hexahydro-3aH-azuleno[4,5-b]furan-4-yl] (E)-2-methylbut-2-enoate

InChI

InChI=1S/C20H25ClO6/c1-5-9(2)18(23)26-13-7-20(25,8-21)16-12(22)6-10(3)14(16)17-15(13)11(4)19(24)27-17/h5-6,12-17,22,25H,4,7-8H2,1-3H3/b9-5+/t12-,13-,14+,15-,16-,17-,20+/m1/s1

InChI Key

RQLHOJWFBMNYHW-PBDZIAQESA-N

Isomeric SMILES

C/C=C(\C)/C(=O)O[C@@H]1C[C@@]([C@@H]2[C@@H](C=C([C@@H]2[C@@H]3[C@@H]1C(=C)C(=O)O3)C)O)(CCl)O

Canonical SMILES

CC=C(C)C(=O)OC1CC(C2C(C=C(C2C3C1C(=C)C(=O)O3)C)O)(CCl)O

synonyms

eupalinilide E

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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